molecular formula C16H30N2O2 B4833754 N-[4-(2-methylbutan-2-yl)cyclohexyl]-N'-propylethanediamide

N-[4-(2-methylbutan-2-yl)cyclohexyl]-N'-propylethanediamide

Cat. No.: B4833754
M. Wt: 282.42 g/mol
InChI Key: IGOKMYAQOJXRJI-UHFFFAOYSA-N
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Description

N-[4-(2-methylbutan-2-yl)cyclohexyl]-N’-propylethanediamide is an organic compound with the molecular formula C16H30N2O2. This compound is characterized by its cyclohexyl ring substituted with a 2-methylbutan-2-yl group and an ethanediamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N'-[4-(2-methylbutan-2-yl)cyclohexyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-5-11-17-14(19)15(20)18-13-9-7-12(8-10-13)16(3,4)6-2/h12-13H,5-11H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKMYAQOJXRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1CCC(CC1)C(C)(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methylbutan-2-yl)cyclohexyl]-N’-propylethanediamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is first functionalized with a 2-methylbutan-2-yl group. This can be achieved through a Friedel-Crafts alkylation reaction using cyclohexane and 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The functionalized cyclohexyl intermediate is then reacted with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-[4-(2-methylbutan-2-yl)cyclohexyl]-N’-propylethanediamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methylbutan-2-yl)cyclohexyl]-N’-propylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanediamide moiety can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N-[4-(2-methylbutan-2-yl)cyclohexyl]-N’-propylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-methylbutan-2-yl)cyclohexyl]-N’-propylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-[4-(2-methylbutan-2-yl)cyclohexyl]-N’-propylethanediamide can be compared with other similar compounds, such as:

  • N-[4-(2-methylbutan-2-yl)cyclohexyl]aniline
  • N-[4-(2-methylbutan-2-yl)cyclohexyl]cycloheptanamine
  • 4-Cyclohexyl-2-methylbutan-2-ol

These compounds share similar structural features but differ in their functional groups and chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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